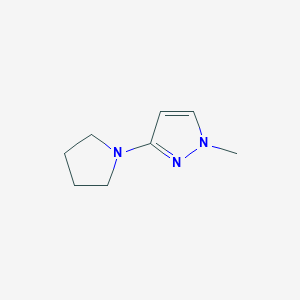

1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-methyl-3-pyrrolidin-1-ylpyrazole |

InChI |

InChI=1S/C8H13N3/c1-10-7-4-8(9-10)11-5-2-3-6-11/h4,7H,2-3,5-6H2,1H3 |

InChI Key |

DYELXTCEMXPWLB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)N2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Methodological Innovations for 1 Methyl 3 Pyrrolidin 1 Yl 1h Pyrazole

De Novo Synthesis Strategies for the Pyrazole (B372694) Core

The formation of the central pyrazole ring is the cornerstone of the synthesis of 1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazole. This is typically achieved through reactions that build the five-membered ring from acyclic precursors.

Cyclocondensation Approaches with Hydrazine (B178648) Derivatives

The most classical and widely employed method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgnih.govyoutube.com In the context of the target molecule, this would involve reacting a suitable 1,3-dicarbonyl precursor with methylhydrazine. The reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

However, the use of an unsymmetrical substituted hydrazine like methylhydrazine introduces a significant challenge: regioselectivity. beilstein-journals.orgacs.org The two nitrogen atoms of methylhydrazine have similar nucleophilicity, leading to the potential formation of two regioisomeric products: the desired 1,3-disubstituted pyrazole and the undesired 1,5-disubstituted isomer. acs.org Reaction conditions, such as the solvent and the presence of an acid or base catalyst, can influence the isomeric ratio, but mixtures are common. acs.orgnih.gov To circumvent this, strategies using precursors where the regiochemical outcome is more controlled, such as β-enamino ketones or β-ketoesters, have been developed. acs.orgijpsjournal.com

Table 1: Overview of Cyclocondensation Precursors for Pyrazole Synthesis

| Precursor Type | Hydrazine Reagent | Key Features & Challenges |

| 1,3-Diketones | Methylhydrazine | Standard Knorr approach; often yields mixtures of regioisomers. beilstein-journals.orgacs.org |

| β-Ketoesters | Methylhydrazine | Can provide better regiocontrol depending on reaction conditions. ijpsjournal.com |

| β-Enamino ketones | Methylhydrazine | Reaction with monosubstituted hydrazines can afford trisubstituted pyrazoles with varying regioselectivity. acs.org |

| In-situ Generated 1,3-Diketones | Hydrazine/Methylhydrazine | One-pot procedures that improve efficiency by avoiding isolation of the dicarbonyl intermediate. ijpsjournal.comorganic-chemistry.org |

Ring-Closing Reactions for Pyrazole Formation

Alternative to cyclocondensation, ring-closing reactions, particularly [3+2] cycloadditions, provide a powerful route to the pyrazole core. mdpi.com This approach involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). For pyrazole synthesis, the most common 1,3-dipole is a diazo compound, which reacts with alkynes or alkenes. mdpi.comnih.gov

The reaction of a diazoalkane with an appropriately substituted alkyne can lead directly to the pyrazole ring. researchgate.net Similarly, reaction with an alkene followed by oxidation of the resulting pyrazoline intermediate also yields the pyrazole. nih.gov These methods can offer high regioselectivity, which is dictated by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. mdpi.com Intramolecular ring-closing reactions, for instance, the cyclization of N-propargylhydrazones catalyzed by transition metals like platinum, represent another efficient strategy for constructing highly functionalized pyrazoles. organic-chemistry.org

Introduction and Functionalization of the Pyrrolidine (B122466) Moiety

The synthesis of the target compound requires the introduction of a pyrrolidine ring at the C3 position of the pyrazole core. This can be accomplished either by building the pyrazole ring with the pyrrolidine already attached to one of the precursors or by functionalizing a pre-formed pyrazole ring.

A common and effective strategy is the nucleophilic aromatic substitution on a C3-halogenated pyrazole. For instance, a 1-methyl-3-bromopyrazole can be reacted with pyrrolidine. The lone pair on the nitrogen of pyrrolidine acts as a nucleophile, displacing the bromide to form the C-N bond and yield the desired 3-(pyrrolidin-1-yl) substituent. This type of cross-coupling reaction is a cornerstone of modern heterocyclic chemistry. rsc.orgmdpi.com

In some cases, the pyrrolidine moiety can be incorporated into the starting materials for the pyrazole synthesis itself. For example, using a β-ketoester that already contains the pyrrolidine group and subsequently reacting it with methylhydrazine could, in principle, form the desired structure, although this approach may face challenges related to substrate stability and regioselectivity during cyclization. nih.gov

Regioselectivity Control in N-Alkylation and Related Transformations

Assembling the target molecule involves the specific placement of a methyl group on the N1 position of the pyrazole ring. If the synthesis starts from an NH-pyrazole, direct alkylation is necessary, a reaction that is often complicated by the formation of both N1 and N2 alkylated isomers. nih.gov The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent, as well as the steric and electronic nature of the substituents on the pyrazole ring.

Several advanced methods have been developed to achieve high regioselectivity in pyrazole N-alkylation:

Base-Solvent Systems : A systematic study demonstrated that using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) favors the regioselective formation of N1-alkylated pyrazoles. acs.org

Catalyst-Free Michael Addition : For pyrazoles with an electron-withdrawing group, a catalyst-free Michael reaction with an activated alkene can provide exceptional N1 selectivity (>99.9:1). semanticscholar.orgacs.org

Enzymatic Alkylation : Biocatalysis using engineered enzymes has achieved nearly perfect regioselectivity (>99%) for the methylation of pyrazoles in a process that uses simple haloalkanes and recycles the cosubstrate. nih.gov

Directed Metalation : While often used for C-H functionalization, directed ortho-metalation can influence subsequent alkylation patterns by blocking or activating specific sites. rsc.org

Precursor Control : An alternative to direct alkylation is to use a hydrazine derivative that ensures the correct regiochemistry from the outset. For example, using N-Boc-N-methylhydrazone in a condensation reaction, followed by deprotection, can afford specific N-methylpyrazole isomers. researchgate.net

Table 2: Comparison of Methodologies for Regioselective N-Methylation of Pyrazoles

| Method | Reagents/Catalyst | Typical Regioselectivity (N1:N2) | Key Advantages |

| Classical Alkylation | Various bases/solvents | Variable, often poor | Simple, widely applicable. |

| K₂CO₃/DMSO System | K₂CO₃, DMSO | High N1 selectivity | Operationally simple, good yields. acs.org |

| Michael Addition | Activated Alkenes | > 99.9:1 (N1) | Catalyst-free, excellent selectivity for specific substrates. acs.org |

| Enzymatic Alkylation | Engineered Methyltransferase | > 99:1 (N1) | Unprecedented regioselectivity, green conditions. nih.gov |

| Precursor Control | N-Boc-N-methylhydrazone | High regioselectivity | Avoids direct alkylation of the pyrazole ring. researchgate.net |

| Mg-Catalyzed Alkylation | MgBr₂ | High N2 selectivity (up to 1:99) | Provides access to the alternative N2 isomer. thieme-connect.com |

Green Chemistry Principles and Sustainable Synthesis Routes

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. nih.gov The synthesis of pyrazole derivatives, including the target compound, has benefited significantly from the application of green chemistry principles. researchgate.net

Key sustainable strategies include:

Alternative Energy Sources : Microwave irradiation and ultrasound sonication are used to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.netnih.gov

Green Solvents : The use of water as a reaction medium is highly encouraged. "On water" synthesis conditions have been successfully developed for pyrazole formation, eliminating the need for volatile and often toxic organic solvents. researchgate.netrsc.org Ethanol or water-ethanol mixtures are also common green alternatives. nih.gov

Catalysis : The development of recyclable catalysts, such as magnetic nanoparticles, or the use of biodegradable catalysts like l-tyrosine, minimizes waste and environmental impact. researchgate.netnih.gov Catalyst-free conditions, such as grinding reactants together in a solvent-free state, represent an ideal green approach. researchgate.net

Multicomponent Reactions (MCRs) : One-pot reactions where three or more reactants are combined to form the final product are highly atom-economical and efficient. researchgate.netnih.gov They reduce the number of synthetic steps, minimize solvent use for purification of intermediates, and decrease waste generation.

These green methodologies are not only environmentally responsible but also often lead to more efficient and economically favorable synthetic routes for complex molecules like this compound. researchgate.net

Advanced Spectroscopic and Crystallographic Analysis for Structural Elucidation of 1 Methyl 3 Pyrrolidin 1 Yl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis

For instance, in similar 1-methyl-pyrazole structures, the methyl group attached to the nitrogen atom typically exhibits a singlet in the ¹H NMR spectrum around δ 3.6-3.7 ppm. nih.gov The protons on the pyrazole (B372694) ring are expected to appear as doublets or multiplets in the aromatic region of the spectrum. The pyrrolidine (B122466) ring protons would likely present as multiplets in the aliphatic region.

In the ¹³C NMR spectrum, the carbon of the N-methyl group is anticipated to resonate at approximately 35-37 ppm. nih.gov The carbons of the pyrazole ring would appear in the range of δ 100-150 ppm, with the C3 and C5 carbons showing distinct shifts due to the different nitrogen environments. The pyrrolidine carbons would be found in the aliphatic region of the spectrum. The study of related compounds, such as various pyrazole carboxamide derivatives, demonstrates the utility of ¹H and ¹³C NMR in confirming molecular structures and identifying tautomeric forms and hydrogen bonding interactions. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.7 (s) | ~36 |

| Pyrazole H-4 | ~6.0-6.5 (d) | ~105 |

| Pyrazole H-5 | ~7.2-7.6 (d) | ~140 |

| Pyrrolidine α-CH₂ | ~3.2-3.6 (m) | ~50 |

| Pyrrolidine β-CH₂ | ~1.8-2.2 (m) | ~25 |

| Pyrazole C3 | - | ~155 |

| Pyrazole C4 | - | ~105 |

| Pyrazole C5 | - | ~140 |

Note: These are predicted values based on the analysis of related pyrazole compounds. 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

Single Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, data from analogous compounds such as (E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine offers insights into the expected geometry. researchgate.net

In the solid state, the pyrazole ring is expected to be planar. The pyrrolidine ring may adopt an envelope or twist conformation to minimize steric strain. The dihedral angle between the pyrazole and pyrrolidinyl substituents would be a key conformational parameter. Intermolecular interactions, such as C-H···N or C-H···π hydrogen bonds, could play a significant role in the crystal packing. The crystal structure of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, for example, reveals O-H···N and C-H···O hydrogen bonds that consolidate the crystal packing. researchgate.net

Interactive Data Table: Expected Bond Lengths and Angles for this compound based on Related Structures

| Bond/Angle | Expected Value |

| N1-C5 (Å) | ~1.34 |

| N1-N2 (Å) | ~1.35 |

| N2-C3 (Å) | ~1.33 |

| C3-C4 (Å) | ~1.42 |

| C4-C5 (Å) | ~1.36 |

| C3-N(pyrrolidine) (Å) | ~1.38 |

| ∠C5-N1-N2 (°) | ~112 |

| ∠N1-N2-C3 (°) | ~105 |

| ∠N2-C3-C4 (°) | ~111 |

| ∠C3-C4-C5 (°) | ~106 |

| ∠N1-C5-C4 (°) | ~106 |

Note: These values are estimations based on crystallographic data of similar pyrazole derivatives.

Vibrational Spectroscopy (IR, Raman) for Specific Functional Group and Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify functional groups and analyze bonding within a molecule by probing its vibrational modes. youtube.com For this compound, characteristic vibrational frequencies can be predicted based on the analysis of related pyrazole derivatives.

The IR spectrum is expected to show characteristic bands for the C-H stretching of the methyl and pyrrolidine groups, typically in the 2850-3000 cm⁻¹ region. The aromatic C-H stretching of the pyrazole ring would appear at higher frequencies, around 3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ range.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the C-C bonds within the pyrazole and pyrrolidine rings. The symmetric vibrations of the rings are often strong in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3100 | ~3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| C=C/C=N Ring Stretch | 1400-1600 | 1400-1600 |

| C-N Stretch | 1250-1350 | 1250-1350 |

| Ring Deformation | <1000 | <1000 |

Chiroptical Spectroscopy for Chiral Derivatives and Conformational Preferences (if applicable)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and circularly polarized luminescence (CPL), is employed to study chiral molecules. researchgate.net These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample.

The parent compound, this compound, is not inherently chiral. However, if a chiral center were introduced, for instance, by substitution on the pyrrolidine ring, or if the molecule adopted a stable, non-planar conformation that resulted in atropisomerism, then chiroptical spectroscopy would be a valuable tool for its stereochemical analysis. Studies on other chiral pyrazole derivatives have demonstrated the utility of these techniques in determining absolute configuration and studying conformational preferences in solution. rsc.orgnih.gov At present, there is no published research indicating the synthesis or chiroptical analysis of chiral derivatives of this compound.

Theoretical and Computational Chemistry Studies of 1 Methyl 3 Pyrrolidin 1 Yl 1h Pyrazole

Electronic Structure and Molecular Orbital Theory Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic properties of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP hybrid functional, provide a robust framework for understanding their molecular structure and electronic behavior.

HOMO-LUMO Analysis and Energy Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

In studies of similar pyrazole compounds, the HOMO is often found to be localized over the pyrazole ring, indicating this moiety's role as the primary electron donor. The LUMO, conversely, may be distributed across other parts of the molecule, signifying potential sites for nucleophilic attack. For 1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazole, it is anticipated that the pyrazole and pyrrolidine (B122466) rings will be the main contributors to the HOMO, while the LUMO may be located on the pyrazole ring. The energy gap for pyrazole derivatives can vary, but it is a key factor in determining their electronic properties. A smaller energy gap is associated with higher polarizability and greater chemical reactivity.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Pyrazole Derivatives (Calculated using DFT/B3LYP)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole Derivative A | -5.44 | -1.21 | 4.23 |

| Pyrazole Derivative B | -5.56 | -1.24 | 4.32 |

| Pyrazole Derivative C | -5.67 | -1.79 | 3.88 |

Note: The data in this table are representative of pyrazole derivatives and are used for illustrative purposes. Specific values for this compound would require dedicated computational analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or deficient in electrons, which in turn predicts the sites for electrophilic and nucleophilic attack. In an MEP map, areas of negative potential (typically colored red) correspond to electron-rich regions and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For pyrazole derivatives, the MEP maps generally show negative potential around the nitrogen atoms of the pyrazole ring due to the presence of lone pairs of electrons, making them potential sites for interaction with electrophiles. The hydrogen atoms of the methyl group and the pyrrolidine ring would be expected to exhibit a positive potential. Such maps are crucial for understanding intermolecular interactions.

Conformational Analysis and Potential Energy Surfaces using Molecular Dynamics Simulations

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Chemical hardness is related to the HOMO-LUMO gap, with "hard" molecules having a large gap and being less reactive, while "soft" molecules have a small gap and are more reactive. The electrophilicity index provides a measure of a molecule's ability to act as an electrophile.

For pyrazole derivatives, these descriptors are used to compare the reactivity of different analogs and to predict their behavior in chemical reactions. It is anticipated that the pyrrolidine substituent in this compound would influence these descriptors by altering the electronic distribution within the molecule.

Table 2: Representative Quantum Chemical Descriptors for Pyrazole Derivatives

| Descriptor | Formula | Typical Value Range (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.0 - 4.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 - 2.5 |

| Electrophilicity Index (ω) | χ² / (2η) | 1.5 - 3.0 |

Note: This table presents typical ranges for pyrazole derivatives based on available literature and is for illustrative purposes. Specific calculations for this compound are required for precise values.

Molecular Docking and Ligand-Target Interaction Modeling (non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. This method is instrumental in non-clinical drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-target interactions. Docking studies with pyrazole derivatives have shown that they can bind to various protein targets, often through hydrogen bonding and hydrophobic interactions.

For this compound, docking studies would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity. The pyrazole nitrogen atoms and the pyrrolidine ring could participate in hydrogen bonding, while the methyl group could engage in hydrophobic interactions. These studies are crucial for identifying potential (non-clinical) therapeutic applications for this compound.

Mechanistic Investigations of Molecular Interactions and Biological Activities Non Clinical Focus for 1 Methyl 3 Pyrrolidin 1 Yl 1h Pyrazole

Elucidation of Specific Molecular Target Binding Mechanisms (e.g., enzyme active site interactions)

While direct enzymatic studies on 1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazole are not extensively documented in publicly available literature, the pyrazole (B372694) scaffold is a well-established pharmacophore known to interact with various enzymes. The binding mechanisms of related pyrazole derivatives can provide a model for understanding the potential interactions of this specific compound.

In the context of enzyme inhibition, pyrazole derivatives have been shown to target enzymes like cyclooxygenase (COX), which is crucial in the inflammation pathway. Molecular modeling studies of pyrazole analogs have indicated that they can fit into the active site of COX-2, forming classical hydrogen bonds and π-π interactions, which contribute to their inhibitory activity. nih.gov For this compound, the N1-methyl group and the pyrrolidine (B122466) ring at the C3 position would influence its steric and electronic profile, thereby determining its specific fit and orientation within an enzyme's active site.

The pyrrolidine moiety, a saturated five-membered nitrogen-containing ring, introduces a degree of conformational flexibility. This flexibility can allow the molecule to adopt an optimal conformation to maximize its interactions with the binding pocket of a target enzyme. The nitrogen atom of the pyrrolidine ring can also serve as a hydrogen bond acceptor.

Table 1: Potential Enzyme Active Site Interactions of this compound

| Interaction Type | Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Pyrazole nitrogen atoms, Pyrrolidine nitrogen | Ser, Thr, Asn, Gln, Tyr |

| π-π Stacking | Pyrazole ring | Phe, Tyr, Trp, His |

Studies on Receptor Modulation and Ligand-Receptor Dynamics (purely mechanistic)

The interaction of small molecules with receptors is a dynamic process involving conformational changes in both the ligand and the receptor. Pyrazole-containing compounds have been identified as modulators of various receptors, including G protein-coupled receptors (GPCRs). mdpi.com These modulators can be classified as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs), which bind to a site on the receptor distinct from the endogenous ligand binding site and either enhance or inhibit the receptor's response, respectively. mdpi.com

For instance, certain pyrazolopyrazine derivatives act as NAMs of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). researchgate.net The binding of these modulators can induce or stabilize a receptor conformation that is less favorable for activation by the endogenous ligand. Molecular docking studies of these NAMs have shown interactions such as hydrogen bonding and π-π stacking within the allosteric binding pocket. researchgate.net

Conversely, some 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives have been developed as PAMs for the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR). nih.gov These PAMs can potentiate the effect of the endogenous ligand, acetylcholine. The specific substitutions on the pyrazole and pyridine (B92270) rings are crucial for determining the potency and efficacy of these modulators. nih.gov

In the case of this compound, its ability to modulate a receptor would depend on its affinity for a specific allosteric binding site. The dynamics of this interaction would involve the initial recognition and binding of the compound, followed by conformational changes in the receptor that alter its signaling properties. The pyrrolidine ring could play a significant role in orienting the molecule within the binding pocket to achieve optimal interactions.

Intermolecular Forces and Non-Covalent Interactions in Biological Environments

The biological activity of a compound is fundamentally governed by the intermolecular forces and non-covalent interactions it forms with its target and the surrounding biological environment. mdpi.comresearchgate.net These interactions, although individually weak, collectively contribute to the stability of the ligand-target complex.

For this compound, several types of non-covalent interactions are anticipated:

Hydrogen Bonds: As mentioned, the nitrogen atoms of both the pyrazole and pyrrolidine rings can act as hydrogen bond acceptors. The presence of suitable hydrogen bond donors in a biological target (e.g., -OH or -NH groups on amino acid residues) would lead to the formation of these crucial interactions. researchgate.net

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that arise from temporary fluctuations in electron density. The entire molecule of this compound would engage in van der Waals interactions with its binding partner.

Hydrophobic Interactions: The non-polar parts of the molecule, such as the methylene (B1212753) groups of the pyrrolidine ring and the methyl group, can participate in hydrophobic interactions. In an aqueous biological environment, these non-polar regions tend to associate with hydrophobic pockets on a protein surface to minimize their contact with water.

π-Interactions: The aromatic pyrazole ring can engage in various π-interactions, including π-π stacking with aromatic residues, cation-π interactions with positively charged residues (e.g., Lys, Arg), and anion-π interactions with negatively charged residues. nih.gov

The combination of these forces dictates the binding affinity and specificity of the compound for its biological target. The aqueous environment of biological systems also plays a critical role, as the desolvation of the ligand and the binding site upon complex formation is an important thermodynamic consideration.

Table 2: Summary of Potential Non-Covalent Interactions for this compound

| Interaction | Description | Relevant Molecular Features |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Pyrazole and pyrrolidine nitrogen atoms. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule. |

| Hydrophobic Interactions | Tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Methyl group and pyrrolidine ring. |

Kinetic and Thermodynamic Aspects of Biochemical Processes Involving the Compound

The interaction between a ligand and its biological target can be characterized by its kinetic and thermodynamic parameters. While specific data for this compound is not available, the general principles can be discussed.

Thermodynamics of binding is described by the change in Gibbs free energy (ΔG), which is related to the binding affinity (Kd or Ki). The equation ΔG = ΔH - TΔS relates the free energy change to the change in enthalpy (ΔH) and the change in entropy (ΔS).

Enthalpy (ΔH): This term reflects the energy changes associated with the formation and breaking of bonds during the binding process. The formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals contacts, results in a negative (favorable) enthalpy change.

Entropy (ΔS): This term relates to the change in disorder of the system upon binding. The binding of a ligand to a receptor typically leads to a decrease in conformational entropy for both molecules, which is entropically unfavorable. However, the release of ordered water molecules from the binding surfaces (the hydrophobic effect) can lead to a large, favorable increase in entropy.

Kinetics of binding describes the rates at which the ligand-target complex is formed (association rate constant, kon) and dissociates (dissociation rate constant, koff). The ratio of these rates determines the equilibrium dissociation constant (Kd = koff/kon).

Association Rate (kon): This is influenced by factors such as the diffusion of the ligand to the binding site and the initial, long-range electrostatic interactions that can steer the ligand towards the target.

Dissociation Rate (koff): This is determined by the strength of the interactions holding the ligand in the binding pocket. A slow koff (long residence time) can be advantageous for sustained biological activity.

The kinetic profile of this compound would be crucial in determining the duration of its effect on a biological target.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Methyl 3 Pyrrolidin 1 Yl 1h Pyrazole Analogues

Rational Design Principles for Structural Modification and Analogue Synthesis

The rational design of analogues of 1-methyl-3-(pyrrolidin-1-yl)-1H-pyrazole involves systematic modifications of its core structure to probe interactions with biological targets and optimize pharmacological profiles. The primary strategies revolve around modifying three key regions: the pyrazole (B372694) core, the N1-methyl group, and the C3-pyrrolidine substituent.

Key Modification Strategies:

Pyrazole Core Functionalization: Introducing substituents at the C4 and C5 positions of the pyrazole ring is a common strategy. This can alter the electronic distribution, steric profile, and hydrogen bonding capacity of the molecule. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group, which serves as a versatile handle for further derivatization. mdpi.com

Variation of the N1-Substituent: Replacing the N1-methyl group with other alkyl, aryl, or functionalized groups can significantly impact lipophilicity and metabolic stability. The choice of substituent can also influence the orientation of the molecule within a target's binding site. nih.gov

Modification of the C3-Pyrrolidine Ring: The pyrrolidine (B122466) moiety is a crucial element that can be altered to improve binding affinity and selectivity. nih.gov Modifications include changing the ring size (e.g., to piperidine (B6355638) or azetidine), introducing substituents on the pyrrolidine ring, or altering its point of attachment to the pyrazole core. The stereochemistry of substituents on the pyrrolidine ring is particularly important, as different stereoisomers can exhibit distinct biological activities due to specific interactions with chiral protein environments. nih.govmdpi.com

Synthetic Approaches:

The synthesis of pyrazole analogues often relies on well-established cyclocondensation reactions. nih.gov A primary method involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). nih.govmdpi.com For analogues of this compound, this could involve reacting a β-keto-amine precursor with methylhydrazine. Another key approach is the functionalization of a pre-formed pyrazole ring. For example, N-alkylation of an unsymmetrically substituted pyrazole can yield a mixture of N1 and N2 isomers, with the ratio depending on the reaction conditions and the nature of the substituents. nih.govmdpi.com

Table 1: Common Synthetic Strategies for Pyrazole Analogue Diversification

| Modification Site | Design Principle | Common Synthetic Reaction | Potential Impact |

|---|---|---|---|

| Pyrazole C4/C5 Position | Introduce diverse functional groups to probe binding pockets. | Electrophilic substitution (e.g., halogenation, nitration), Vilsmeier-Haack formylation. mdpi.com | Altered electronics, new hydrogen bonding sites, improved selectivity. |

| Pyrazole N1 Position | Modulate lipophilicity and metabolic stability; explore steric fit. | N-alkylation or N-arylation of an NH-pyrazole precursor. nih.gov | Enhanced pharmacokinetic properties, altered binding orientation. |

| C3-Pyrrolidine Ring | Optimize interactions with the target, enhance selectivity, and introduce chirality. nih.gov | Use of substituted pyrrolidine precursors in cyclocondensation; functionalization of the pyrrolidine ring post-synthesis. | Improved potency, target selectivity, potential for stereospecific interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. shd-pub.org.rs For analogues of this compound, QSAR studies can predict the activity of newly designed molecules, thereby prioritizing synthetic efforts. nih.govcapes.gov.br

Both 2D-QSAR and 3D-QSAR models are employed. 2D-QSAR models use descriptors calculated from the 2D structure, such as molecular weight, logP, and topological indices. shd-pub.org.rs 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and use steric and electrostatic field descriptors to build more detailed models. rsc.org

QSAR studies on various pyrazole derivatives have highlighted the importance of specific descriptors. For example, models have shown that molecular volume, the number of multiple bonds, and the presence of specific atom-centered fragments can be significant predictors of activity. shd-pub.org.rs These models generate statistically robust equations that can be used to estimate the biological activity (e.g., pIC50) of novel analogues before they are synthesized. nih.gov

Table 2: Example of Descriptors Used in QSAR Modeling of Pyrazole Analogues

| Descriptor Type | Example Descriptor | Information Provided | Relevance to Analogue Design |

|---|---|---|---|

| Electronic | Dipole Moment | Describes the polarity of the molecule. | Important for electrostatic or dipole-dipole interactions in the binding site. |

| Steric | Molecular Volume (Mv) | Represents the size and shape of the molecule. shd-pub.org.rs | Crucial for ensuring a good fit within the target's binding pocket. |

| Topological | Wiener Index | Relates to molecular branching. | Can correlate with molecular compactness and surface area. |

| Hydrophobic | LogP | Measures the lipophilicity of the compound. | Affects membrane permeability and hydrophobic interactions with the target. |

| 3D-QSAR Field | CoMFA/CoMSIA Fields | Provides 3D contour maps of favorable/unfavorable steric and electrostatic regions. rsc.org | Guides the placement of substituents to enhance binding affinity. |

Pharmacophore Modeling and Ligand-Based Design Concepts

Pharmacophore modeling is a powerful ligand-based design strategy that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov This approach is particularly useful when the 3D structure of the biological target is unknown. For analogues of this compound, a pharmacophore model can be developed based on a set of known active compounds. nih.govnih.gov

A typical pharmacophore model for pyrazole-based compounds might include features such as:

Hydrogen Bond Acceptors (HBA): The pyridine-like nitrogen atom of the pyrazole ring is a key HBA. nih.gov

Hydrogen Bond Donors (HBD): While the parent compound lacks an HBD, analogues could be designed to include one, for example, by modifying the pyrrolidine ring.

Hydrophobic Features (HY): The pyrazole ring itself and the N-methyl group contribute to hydrophobic interactions.

Aromatic Rings (AR): The pyrazole ring serves as an aromatic feature.

Once a statistically validated pharmacophore model is generated, it can be used as a 3D query to screen virtual libraries for new molecules that match the required features, or to guide the modification of the existing scaffold to better fit the model. nih.govacs.org

Table 3: Common Pharmacophoric Features in Pyrazole-Based Bioactive Compounds

| Pharmacophoric Feature | Structural Origin in Pyrazole Analogues | Example Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Pyridine-like nitrogen (N2) of the pyrazole ring; carbonyl groups on substituents. nih.govnih.gov | Interaction with backbone NH groups (e.g., in a kinase hinge region). acs.org |

| Hydrogen Bond Donor (HBD) | NH group in an unsubstituted pyrazole; hydroxyl or amine groups on substituents. nih.gov | Interaction with carbonyl oxygen or acidic residues (e.g., Asp, Glu) in a binding site. |

| Hydrophobic/Aromatic Feature (HY/AR) | The pyrazole ring itself, N-alkyl groups, and other aryl substituents. nih.gov | Van der Waals or π-π stacking interactions with hydrophobic residues (e.g., Phe, Leu, Val). |

| Positive Ionizable (PI) | The basic nitrogen of the pyrrolidine ring (if protonated). | Ionic bond with a negatively charged residue (e.g., Asp, Glu). |

Impact of Substituent Effects on Electronic and Steric Properties

The biological activity of this compound analogues is highly dependent on the electronic and steric properties of substituents on the pyrazole and pyrrolidine rings. nih.govnih.gov

Electronic Effects:

Substituents on the pyrazole ring modulate its electron density, aromaticity, and basicity. rsc.org

Electron-Donating Groups (EDGs): Groups like alkyl (e.g., -CH₃) or amino (-NH₂) increase the electron density of the pyrazole ring. An EDG at the C3 position can increase the basicity of the ring. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. rsc.org In many five-membered heterocycles, EWGs can enhance aromaticity. rsc.org

These electronic modifications influence the strength of hydrogen bonds and other polar interactions with a biological target. Quantum chemical calculations are often used to quantify these effects by calculating properties like atomic charges and electrostatic potential maps. rsc.org

Steric Effects:

The size, shape, and conformation of substituents play a critical role in determining how well an analogue fits into a target's binding pocket.

On the Pyrazole Ring: Bulky substituents at the C4 or C5 positions can introduce steric hindrance, which may either prevent binding or, conversely, promote a specific, active conformation.

On the Pyrrolidine Ring: The stereochemistry and bulk of substituents on the pyrrolidine ring are crucial. nih.gov For example, the spatial orientation of a substituent can dictate whether a molecule acts as an agonist or antagonist at a receptor. The non-planar, flexible nature of the pyrrolidine ring allows its substituents to adopt different pseudo-axial or pseudo-equatorial conformations, which can lead to different binding modes. nih.gov

Table 4: Influence of Substituents on Pyrazole Ring Properties

| Substituent Type | Example | Position on Pyrazole Ring | Effect on Electronic Properties | Potential SAR Implication |

|---|---|---|---|---|

| Electron-Donating (EDG) | -CH₃, -NH₂ | C3, C5 | Increases ring electron density and basicity. nih.gov | May strengthen H-bond acceptor capability of N2. |

| Electron-Withdrawing (EWG) | -CF₃, -CN, -NO₂ | C3, C4, C5 | Decreases ring electron density; can increase acidity of an N-H proton. nih.govrsc.org | May introduce new polar interactions or alter existing ones. |

| Halogens | -F, -Cl, -Br | C3, C4, C5 | Inductively withdrawing, but can participate in halogen bonding. | Can improve binding affinity through specific halogen bond interactions. acs.org |

| Bulky Alkyl/Aryl | -t-Butyl, -Phenyl | C4, C5 | Primarily steric effects. | Can provide favorable van der Waals interactions or cause steric clashes, influencing selectivity. researchgate.net |

Advanced Research Applications and Methodological Contributions of 1 Methyl 3 Pyrrolidin 1 Yl 1h Pyrazole

Utility as a Chemical Probe in Biological Systems for Mechanistic Research

The aminopyrazole scaffold, of which 1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazole is a derivative, is a cornerstone in medicinal chemistry and the development of chemical probes for mechanistic studies. nih.gov These probes are essential tools for understanding complex biological processes by selectively interacting with specific targets like enzymes or receptors. nih.govrsc.org Pyrazole (B372694) derivatives are noted for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making them attractive frameworks for probe design. researchgate.netnih.gov

Recent research has focused on designing pyrazole-based fluorescent probes for bioimaging, a technique that provides real-time information on the localization and metabolism of molecules in living cells. nih.gov The pyrazole scaffold is well-suited for this application due to its synthetic versatility and favorable photophysical properties. nih.govrsc.orgnih.gov For a compound to function as a fluorescent probe, it often incorporates electron-donating groups and conjugated systems. nih.gov The pyrrolidine (B122466) group on the pyrazole ring acts as an electron-donating group, a feature that can be exploited in the design of probes for sensing metal ions or for monitoring biological environments. nih.govnih.gov For instance, a series of 1-H-pyrazole-3-carboxamide derivatives were developed as potent inhibitors of FLT3 and CDK kinases, demonstrating the scaffold's effectiveness in targeting specific enzymes involved in cancer pathways like Acute Myeloid Leukemia (AML). nih.gov

Table 1: Examples of Biologically Active Pyrazole Scaffolds

| Pyrazole Derivative Type | Biological Target/Application | Key Structural Feature | Reference |

|---|---|---|---|

| Aminopyrazole-based inhibitors | JNK3 Kinase (neurodegenerative diseases) | Amide and urea (B33335) moieties on aminopyrazole | acs.org |

| 1-H-pyrazole-3-carboxamides | FLT3/CDK Kinases (Leukemia) | Pyrimidine-fused heterocycle at pyrazole C4 | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Antimicrobial, Antitumor, Antiviral | Fused pyrimidine (B1678525) ring system | mdpi.com |

| Fluorescent Pyrazole Probes | Ion detection (e.g., Cr³⁺, Al³⁺) in cells | Incorporation of chelating and fluorescent groups | nih.gov |

Exploration in Materials Science for Functional Molecule Development (e.g., polymers, sensors)

In materials science, pyrazole derivatives are gaining attention for the development of functional molecules, including polymers and chemical sensors. researchgate.net The unique electronic properties and coordination capabilities of the pyrazole ring are central to these applications. nih.gov The nitrogen atoms of the pyrazole can bind to metal ions, making them excellent candidates for chemosensors, while the aromatic ring can be incorporated into larger conjugated systems to create photoactive or conductive materials. nih.govresearchgate.net

Pyrazole-based polymers have been synthesized and shown to possess high thermal stability and solubility in organic solvents. researchgate.net Some of these polymers exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where fluorescence intensity increases in the aggregated state, which is highly desirable for developing sensitive fluorescent sensors. researchgate.net For example, tetraaryl pyrazole polymers have been successfully used as fluorescent chemosensors for the detection of explosives like picric acid. researchgate.net Furthermore, a microporous organic polymer (MOP) based on a pyrazole structure (MOP-PZ) demonstrated high efficiency in capturing CO2. acs.org

The design of pyrazole-based chemosensors is a rapidly growing field. nih.govrsc.org These sensors often work via colorimetric or fluorescent changes upon binding to a specific analyte. The design strategy typically involves combining the pyrazole core with other functional groups that can act as binding sites (receptors) and signaling units (fluorophores). nih.govresearchgate.net The pyrrolidine substituent in this compound, along with the pyrazole N2 atom, could serve as a bidentate chelation site for metal ions, suggesting its potential as a building block for such sensors. nih.gov Studies have shown pyrazole derivatives successfully employed in the design of fluorescent probes for various metal ions, including Zn²⁺, Al³⁺, and Cr³⁺. nih.gov

Table 2: Pyrazole-Based Functional Materials

| Material Type | Application | Key Pyrazole Feature | Reference |

|---|---|---|---|

| Tetraaryl Pyrazole Polymers | Fluorescent sensing of explosives | Aggregation-Induced Emission Enhancement (AIEE) | researchgate.net |

| Pyrazole-based Microporous Organic Polymer (MOP) | CO₂ capture and catalysis | Abundant NH and N=C groups for CO₂ affinity | acs.org |

| Coumarin-Pyrazole Derivatives | Fluorescent sensing of Cr³⁺ ions | Pyrazole moiety acts as a coordination point | nih.gov |

| β-pinene-pyrazole Derivatives | Fluorescent sensing of Al³⁺ ions | Fused pyrazole with a pyridyl group at C5 | nih.gov |

Applications in Catalysis and Ligand Design for Metal Complexes

The nitrogen atoms of the pyrazole ring make it an exceptional ligand for coordinating with a wide range of transition metals. researchgate.netnih.gov Consequently, pyrazole derivatives are extensively used in the design of ligands for metal complexes that serve as catalysts in various organic transformations. rsc.orgnih.gov The coordination of a pyrazole to a metal center can enhance catalytic activity and selectivity. nih.gov

A notable application is in polymerization reactions. For instance, using pyrazoles as ligands for titanium isopropoxide was found to greatly enhance the catalytic activity for the ring-opening polymerization of L-lactide to produce polylactide (PLA), a biodegradable polymer. nih.gov Similarly, pyrazole-derived ligands have been employed to create efficient manganese-based catalysts for transfer hydrogenation reactions. rsc.org The structural versatility of the pyrazole ring allows for fine-tuning of the steric and electronic properties of the resulting metal complex, which is crucial for optimizing catalyst performance. nih.govacs.org

The compound this compound has the potential to act as a bidentate ligand, coordinating to a metal center through both the pyridine-like N2 atom of the pyrazole ring and the nitrogen atom of the pyrrolidine substituent. This chelation effect can lead to the formation of stable, well-defined metal complexes with potential applications in asymmetric catalysis. The synthesis of new tripodal pyrazole-based ligands has been reported, and their copper(II) complexes were shown to effectively catalyze the oxidation of catechol, mimicking the function of catecholase enzymes. researchgate.net

Table 3: Pyrazole-Based Ligands in Catalysis

| Catalyst System | Catalytic Reaction | Role of Pyrazole Ligand | Reference |

|---|---|---|---|

| Manganese-Pyrazole Complex | Transfer Hydrogenation | Improves catalyst efficiency and functional group tolerance | rsc.org |

| Titanium-Pyrazole Complex | Ring-Opening Polymerization of Lactide | Enhances catalytic activity compared to Ti catalyst alone | nih.gov |

| Copper-Tripodal Pyrazole Complex | Catechol Oxidation (Catecholase Mimic) | Forms an active site for catalytic oxidation | researchgate.net |

| Ruthenium-Pincer Pyrazole Complex | Ligand Substitution | Protic pyrazole groups act as an acid-base catalyst | nih.gov |

Contribution to Fundamental Heterocyclic Reaction Methodologies

The synthesis of pyrazoles is a fundamental topic in heterocyclic chemistry, and the development of new synthetic methodologies is an active area of research. mdpi.com The compound this compound is structurally a 1,3-disubstituted 3-aminopyrazole (B16455) derivative. The synthesis of such compounds contributes to the broader understanding of heterocyclic reaction mechanisms and regioselectivity. chim.itarkat-usa.org

The most common and historically significant methods for constructing the 3-aminopyrazole core involve the condensation of a hydrazine (B178648) with a three-carbon building block containing suitably placed electrophilic centers. chim.itarkat-usa.org Two primary routes are widely used:

Condensation of Hydrazines with β-Ketonitriles : This method involves the reaction of a hydrazine (such as methylhydrazine to install the N1-methyl group) with a β-ketonitrile. A nucleophilic attack of the hydrazine on the ketone is followed by cyclization onto the nitrile group to form the aminopyrazole ring. chim.itchemicalbook.com

Condensation of Hydrazines with α,β-Unsaturated Nitriles : This approach uses precursors like acrylonitriles that have a leaving group. The reaction proceeds via a Michael addition followed by cyclization and elimination to yield the aromatic pyrazole ring. chim.it The regioselectivity of this reaction (i.e., whether a 3-amino or 5-amino pyrazole is formed) can often be controlled by the reaction conditions and the steric bulk of the hydrazine substituent. chim.it

More recent advancements in synthetic methodology focus on the direct C-H functionalization of the pyrazole ring. rsc.orgresearchgate.net These transition-metal-catalyzed reactions allow for the introduction of various substituents onto the pyrazole core without the need for pre-functionalized starting materials, offering a more efficient and atom-economical route to diverse pyrazole derivatives. rsc.orgresearchgate.net

Table 4: Key Synthetic Methodologies for 3-Aminopyrazoles

| Methodology | Key Precursors | Description | Reference |

|---|---|---|---|

| Condensation with β-Ketonitriles | Hydrazine (or substituted hydrazine), β-Ketonitrile | Classic cyclocondensation reaction forming the aminopyrazole ring. | chim.itchemicalbook.com |

| Condensation with α,β-Unsaturated Nitriles | Hydrazine, Acrylonitrile with a leaving group | Formation via Michael addition, cyclization, and elimination. Regioselectivity can be controlled. | chim.itarkat-usa.org |

| From 3-Imino-1-arylsulfonylpyrazolidines | β-Cyanoethylhydrazine, Arenesulfonyl chloride | A convenient multi-step procedure with good yields. | orgsyn.org |

| Transition-Metal-Catalyzed C-H Functionalization | Pre-formed pyrazole ring, Aryl/Alkyl halide | Direct installation of functional groups onto the pyrazole C-H bonds. | rsc.orgresearchgate.net |

Future Research Trajectories and Unexplored Avenues for 1 Methyl 3 Pyrrolidin 1 Yl 1h Pyrazole

The landscape of chemical and pharmaceutical research is in a constant state of evolution, driven by technological advancements and a growing emphasis on sustainability and efficiency. For a molecule with the structural features of 1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazole, which combines the biologically significant pyrazole (B372694) core with a pyrrolidine (B122466) substituent, future research is poised to unlock its full potential. The following sections outline promising future research trajectories, from computational design to sustainable synthesis and advanced analytical characterization.

Q & A

Basic: What are the common synthetic routes for 1-Methyl-3-(pyrrolidin-1-yl)-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-component reactions (MCRs) or sequential functionalization of the pyrazole core. A one-pot approach using arylcarbohydrazides, acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions is effective for constructing functionalized pyrazole derivatives . Optimization focuses on temperature control (60–80°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios to enhance regioselectivity and yield. Post-synthetic modifications, such as introducing the pyrrolidinyl group via nucleophilic substitution or coupling reactions, require anhydrous conditions and catalysts like Pd or Cu .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming regiochemistry and substituent positions. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, while IR spectroscopy identifies functional groups (e.g., C-N stretching in pyrrolidinyl at ~1,200 cm⁻¹). X-ray crystallography, though less common, resolves absolute configuration and crystal packing effects .

Advanced: How can researchers resolve contradictory data regarding the biological activity of this compound derivatives?

Contradictions in biological activity often arise from assay variability (e.g., cell line differences) or impurities in synthesized batches. To address this:

- Reproducibility Checks : Validate results across multiple independent labs using standardized protocols.

- Analytical Purity : Employ HPLC (>95% purity) and LC-MS to rule out byproducts .

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate true activity from artifacts.

- Computational Modeling : Use molecular docking to verify target binding consistency .

Advanced: What computational methods aid in predicting the reactivity and interaction of this compound with biological targets?

Density Functional Theory (DFT) calculations predict electron density distribution, nucleophilic/electrophilic sites, and transition states for reactions. Molecular dynamics (MD) simulations model ligand-protein interactions, particularly with receptors like cannabinoid or kinase targets. QSAR models correlate structural features (e.g., pyrrolidinyl ring puckering) with activity trends .

Basic: What are the key structural features of this compound that influence its chemical stability?

- Pyrazole Core : Aromaticity confers thermal stability but makes the ring susceptible to electrophilic attack at the N1 position.

- Pyrrolidinyl Group : The saturated five-membered ring enhances solubility in polar solvents and stabilizes intermediates via hydrogen bonding.

- Methyl Substituent : Steric hindrance at the 1-position reduces oxidation susceptibility .

Advanced: How can one design experiments to study the structure-activity relationships (SAR) of pyrrolidinyl-substituted pyrazoles?

- Variation of Substituents : Synthesize analogs with modified pyrrolidinyl groups (e.g., fluorinated or spirocyclic derivatives) to assess steric/electronic effects .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Data Analysis : Apply multivariate regression to link structural descriptors (logP, polar surface area) to activity .

Basic: What are the challenges in achieving regioselectivity during the synthesis of this compound?

Regioselectivity issues arise during pyrazole ring formation due to competing pathways. Strategies include:

- Directing Groups : Use temporary protecting groups (e.g., Boc) to steer substituents to desired positions.

- Catalytic Control : Employ Pd-catalyzed C-H activation for site-specific functionalization .

Advanced: What strategies are effective for introducing functional groups at specific positions on the pyrazole ring of this compound?

- Boronation : Install pinacol boronate esters at the 4-position via Miyaura borylation for Suzuki-Miyaura cross-coupling .

- Electrophilic Substitution : Use Friedel-Crafts acylation or nitration under controlled acidic conditions.

- Click Chemistry : Introduce triazoles or fluorophores via Cu-catalyzed azide-alkyne cycloaddition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.